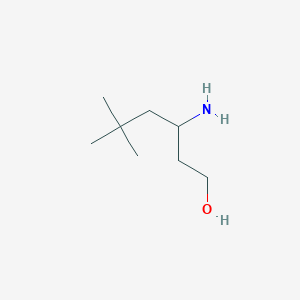

3-Amino-5,5-dimethylhexan-1-ol

Descripción

Overview of Functionalized Hexanol Derivatives in Organic Synthesis

Hexanol and its derivatives are six-carbon alcohols that serve as versatile starting materials and intermediates in organic synthesis. researchgate.net The functionalization of the hexanol backbone, through the introduction of various substituent groups, allows for the creation of a diverse array of molecules with tailored properties. These functionalized hexanols are integral to the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.net

The introduction of an amino group to a hexanol skeleton, as seen in 3-Amino-5,5-dimethylhexan-1-ol, significantly broadens its synthetic utility. The presence of both a nucleophilic amine and a hydroxyl group allows for a range of chemical transformations. For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, while the amino group can undergo reactions such as acylation, alkylation, and formation of amides or sulfonamides. This dual reactivity makes functionalized hexanols like this compound valuable synthons for constructing more complex molecular architectures.

Recent advancements in synthetic methodology have focused on the selective functionalization of C-H bonds in alcohols, providing efficient routes to value-added chemicals. nih.gov These methods, including photoredox catalysis, enable the direct introduction of functional groups at specific positions on the alcohol backbone, further expanding the accessible chemical space of functionalized hexanols. nih.gov

Structural Features and Stereochemical Considerations of this compound

The molecular structure of this compound is characterized by a six-carbon chain with an amino group at the C-3 position and a hydroxyl group at the C-1 position. A key feature is the presence of a tert-butyl group at the C-5 position, which consists of three methyl groups attached to a quaternary carbon. This bulky group exerts significant steric hindrance, influencing the molecule's conformation and reactivity.

The chemical formula of this compound is C8H19NO, and it has a molecular weight of 145.24 g/mol . cymitquimica.comnih.gov The presence of a chiral center at the C-3 position, the carbon atom to which the amino group is attached, means that this compound can exist as a pair of enantiomers, (R)-3-Amino-5,5-dimethylhexan-1-ol and (S)-3-Amino-5,5-dimethylhexan-1-ol. The stereochemistry of this center is crucial in applications where specific three-dimensional arrangements are required, such as in the synthesis of chiral drugs or catalysts. The synthesis of stereochemically pure amino alcohols is an active area of research, with methods like asymmetric synthesis and enzymatic resolution being employed to obtain single enantiomers. evitachem.com

| Property | Value |

| Molecular Formula | C8H19NO |

| Molecular Weight | 145.24 g/mol cymitquimica.com |

| CAS Number | 1315304-18-7 biosynth.com |

| Purity | Min. 95% cymitquimica.com |

| Chirality | Contains a stereocenter at C-3 |

Significance of Bifunctional Amino Alcohol Motifs in Chemical Research

Amino alcohols are highly sought-after chemical motifs due to their dual functionality, containing both a potent amine (NH2) and a hydroxyl (OH) group. nih.govacs.org This bifunctionality makes them versatile building blocks in synthetic, material, and polymer chemistry. nih.govacs.org They are known to bind with Lewis acids and transition metals, rendering them useful as ligands in catalysis. nih.govacs.org

The prevalence of amino alcohol residues in FDA-approved small-molecule drugs highlights their importance in modern drug design. nih.gov In 2019, 13 out of 24 approved small-molecule drugs contained either amino acid or amino alcohol residues, and in the following year, over 30% of such drugs contained these motifs. nih.gov Their high water solubility also makes them easy to handle in various reaction conditions. nih.gov

Recent research has focused on developing novel methods for the synthesis of amino alcohols. For example, photocatalysis has emerged as a powerful tool for accessing sparsely reported γ-amino alcohols directly from feedstock alkenes using bench-stable bifunctional reagents. nih.govacs.org These methods often involve energy transfer processes and radical rearrangements to construct the desired amino alcohol framework. nih.govacs.org The development of metal-free synthetic routes to highly functionalized 1,6-amino alcohols through visible-light-promoted reactions further underscores the ongoing innovation in this field. researchgate.netnih.gov

Contextualization within Established Chemical Building Blocks Research

Chemical building blocks are fundamental starting materials used to construct more complex molecules through various chemical reactions. cymitquimica.com They are crucial in drug discovery, material science, and broader chemical research. cymitquimica.com this compound is considered a versatile small molecule scaffold and a valuable building block in organic synthesis. cymitquimica.combiosynth.com

The utility of amino alcohols as building blocks is well-established. nih.gov They serve as key components in the synthesis of a wide range of organic compounds and biologically active molecules. nih.gov The ability to readily access diverse amino alcohol structures, including those with specific stereochemistry, is a continuing goal in synthetic chemistry. acs.org

Research in this area often focuses on the development of efficient and selective methods for the synthesis of functionalized molecules. For instance, the difunctionalization of olefins offers an attractive approach to access complex chiral structures, including amino alcohols. acs.org The design of novel bifunctional reagents that can participate in these transformations is a key aspect of this research. nih.govacs.org The development of such synthetic methods expands the toolbox available to chemists for the construction of complex molecular targets.

Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-5,5-dimethylhexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-8(2,3)6-7(9)4-5-10/h7,10H,4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTGHBWVLIUBDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 3 Amino 5,5 Dimethylhexan 1 Ol

Direct Synthetic Routes to 3-Amino-5,5-dimethylhexan-1-ol

Reductive Amination Approaches on Precursor Carbonyls

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds and represents a primary strategy for the synthesis of amines. harvard.edumasterorganicchemistry.com This approach typically involves the reaction of a ketone or aldehyde with ammonia (B1221849) or a primary amine in the presence of a reducing agent.

A plausible precursor for the direct synthesis of this compound via this method is the corresponding β-hydroxy aldehyde, 3-hydroxy-5,5-dimethylhexanal . The reaction would proceed through the in situ formation of an imine intermediate from the aldehyde functionality with ammonia, followed by immediate reduction to the primary amine. The hydroxyl group at the 3-position would remain intact under appropriate reaction conditions.

Table 1: Proposed Reductive Amination of 3-Hydroxy-5,5-dimethylhexanal

| Step | Reaction | Reagents and Conditions | Key Transformation |

| 1 | Imine Formation | 3-Hydroxy-5,5-dimethylhexanal, Ammonia (NH₃) | Condensation of the aldehyde with ammonia to form an imine. |

| 2 | Reduction | Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), mild acidic pH | Selective reduction of the imine to a primary amine. masterorganicchemistry.com |

The choice of reducing agent is critical to the success of this reaction. Sodium cyanoborohydride and sodium triacetoxyborohydride are often favored as they are mild enough to selectively reduce the protonated imine in the presence of the aldehyde, minimizing the reduction of the starting carbonyl compound. masterorganicchemistry.com

Chemoselective Reduction of Nitrile or Nitro-Alcohol Precursors

Another direct approach involves the chemoselective reduction of a bifunctional precursor containing either a nitrile or a nitro group, which can be converted to the amine, and a pre-existing hydroxyl group.

A suitable precursor for this strategy would be 3-hydroxy-5,5-dimethylhexanenitrile . The simultaneous reduction of the nitrile and the protection of the hydroxyl group can be challenging. Catalytic hydrogenation using specific catalysts like Raney nickel or rhodium on alumina (B75360) under controlled conditions could potentially achieve this transformation.

Alternatively, the reduction of a nitro-alcohol precursor, such as 5,5-dimethyl-3-nitrohexan-1-ol , offers another pathway. The nitro group can be reduced to a primary amine using various methods, including catalytic hydrogenation (e.g., with palladium on carbon) or metal-mediated reductions (e.g., with iron in acetic acid or zinc in hydrochloric acid).

Table 2: Proposed Reduction of Nitro-Alcohol Precursor

| Precursor | Reducing Agent | Conditions | Product |

| 5,5-Dimethyl-3-nitrohexan-1-ol | H₂, Pd/C | Methanol, room temperature | This compound |

| 5,5-Dimethyl-3-nitrohexan-1-ol | Fe, CH₃COOH | Ethanol (B145695), reflux | This compound |

Hydrofunctionalization Strategies

Hydrofunctionalization reactions, where a hydrogen atom and a heteroatom-containing group are added across a double or triple bond, offer an atom-economical route to functionalized molecules. A potential hydrofunctionalization strategy for the synthesis of this compound could involve the hydroamination of an unsaturated alcohol precursor like 5,5-dimethylhex-2-en-1-ol .

This transformation would involve the direct addition of an amine (in this case, ammonia) across the carbon-carbon double bond. This reaction is often catalyzed by transition metals, such as rhodium, iridium, or palladium complexes. Achieving the desired regioselectivity (anti-Markovnikov addition to place the amino group at the 3-position) would be a key challenge to overcome.

Multistep Synthesis from Readily Available Starting Materials

When direct routes are not feasible or result in low yields, multistep syntheses from simple, commercially available starting materials provide a robust alternative.

Carbon-Carbon Bond Formation Methodologies (e.g., Grignard-type reactions on related ketones)

A key step in a multistep synthesis is the construction of the carbon skeleton. Grignard reactions are a classic and highly effective method for forming carbon-carbon bonds. mnstate.edu A plausible disconnection for this compound suggests a Grignard reaction between a tert-butyl magnesium halide and a suitable three-carbon electrophile.

One potential route involves the reaction of tert-butylmagnesium chloride with a protected 3-amino-propanal or a related electrophile. However, a more practical approach might involve the addition of the Grignard reagent to a ketone, followed by functional group interconversions.

For instance, the reaction of tert-butylmagnesium chloride with a β-keto ester, such as ethyl 4-oxobutanoate, could be a starting point. This would be followed by reduction of the ketone and ester functionalities and subsequent introduction of the amine.

Introduction of Amine and Hydroxyl Functionalities

Once the carbon skeleton is assembled, the introduction of the amine and hydroxyl groups at the correct positions is the next critical phase. This can be achieved through various synthetic transformations.

Starting from a precursor like 5,5-dimethylhexan-1,3-diol , a selective amination of one of the hydroxyl groups would be required. This could be achieved by converting one of the hydroxyls into a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine source, such as sodium azide, and subsequent reduction.

Alternatively, starting with a ketone precursor like 5,5-dimethylhexan-3-one , the hydroxyl group could be introduced via reduction (e.g., with sodium borohydride), and the amino group could be introduced in a separate step, for example, through the formation of an oxime followed by reduction.

Table 3: Proposed Multi-step Synthesis via Diol Intermediate

| Step | Starting Material | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | 5,5-Dimethylhexan-1,3-diol | Selective Protection | TBDMSCl, imidazole | 1-((tert-Butyldimethylsilyl)oxy)-5,5-dimethylhexan-3-ol |

| 2 | Protected Diol | Mesylation | MsCl, Et₃N | 1-((tert-Butyldimethylsilyl)oxy)-5,5-dimethylhexan-3-yl methanesulfonate |

| 3 | Mesylate Intermediate | Azide Substitution | NaN₃, DMF | 3-Azido-1-((tert-butyldimethylsilyl)oxy)-5,5-dimethylhexane |

| 4 | Azide Intermediate | Reduction and Deprotection | 1. LiAlH₄ 2. TBAF | This compound |

This multi-step approach, while longer, offers greater control over the stereochemistry and regiochemistry of the final product.

Protecting Group Strategies for Selective Functionalization

The presence of both an amino and a hydroxyl group in this compound necessitates the use of protecting groups to prevent unwanted side reactions during synthesis. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a range of conditions and its facile removal under mild acidic conditions. researchgate.net

In a potential synthetic route involving a β-amino ketone intermediate, the amino group can be protected as a Boc-carbamate. This protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst has been shown to facilitate a simple and efficient chemoselective mono-N-Boc protection of various amines, including amino alcohols, without the formation of common side products like isocyanates or ureas. ias.ac.in

The chemoselective N-Boc protection of amino alcohols is particularly important. Studies have shown that catalyst-free N-tert-butyloxycarbonylation of amines in water can proceed with high chemoselectivity, affording N-Boc protected amino alcohols without the formation of oxazolidinone byproducts. ias.ac.in This is a significant advantage when working with molecules containing both amino and hydroxyl functionalities.

Table 1: Comparison of Conditions for N-Boc Protection of Amines

| Reagent/Catalyst | Solvent | Temperature | Advantages | Disadvantages |

| Boc₂O / Base | Dichloromethane (B109758) | Room Temp. | Widely applicable, high yields | Use of chlorinated solvents |

| Boc₂O / HFIP | HFIP | Room Temp. | Recyclable catalyst/solvent, high chemoselectivity ias.ac.in | HFIP is a specialty solvent |

| Boc₂O | Water | Room Temp. | Catalyst-free, green solvent, high chemoselectivity ias.ac.in | Substrate solubility may be limited |

This table is generated based on data from analogous reactions and general principles of organic synthesis.

Catalytic Methods in this compound Synthesis

Catalysis is central to the efficient and selective synthesis of this compound. Both homogeneous and heterogeneous catalysts offer distinct advantages in key transformations, such as the stereoselective reduction of a ketone or the reductive amination of a carbonyl compound.

Homogeneous Catalysis for Selective Transformations

Homogeneous catalysts, particularly those based on iridium and ruthenium, are renowned for their high activity and enantioselectivity in the asymmetric hydrogenation of ketones and imines. nih.govbldpharm.com In a synthetic route proceeding through a β-amino ketone, the stereoselective reduction of the carbonyl group is a critical step in establishing the desired stereochemistry of the final amino alcohol.

Iridium complexes with chiral phosphoramidite (B1245037) ligands have demonstrated remarkable efficacy in the direct asymmetric reductive amination of ketones with primary alkyl amines. nih.gov This approach could potentially be adapted for the synthesis of this compound, offering a direct route from a corresponding β-hydroxy ketone. The tunability of the steric and electronic properties of the ligands is key to achieving high enantioselectivity. nih.gov

Ruthenium complexes, such as those with chiral diphosphine and diamine ligands, are also highly effective for the asymmetric hydrogenation of ketones. nih.gov These catalysts can operate under mild conditions and exhibit high turnover numbers. The choice of ligand combination allows for precise control over the chiral environment, leading to high enantiomeric excess in the resulting alcohol. nih.gov

Table 2: Performance of Homogeneous Catalysts in Asymmetric Hydrogenation of Ketones

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Key Features |

| [Ir(cod)Cl]₂ / Chiral Phosphoramidite | Aromatic Ketones | up to 99% | Sterically tunable ligands, direct asymmetric reductive amination nih.gov |

| Ru-XylBINAP/DAIPEN | Aromatic Ketones | >99% | High activity and enantioselectivity, broad substrate scope nih.gov |

| Ru/TsDPEN | β-Amino Ketones | High | Diastereoselective reduction |

This table presents representative data from the literature for analogous transformations and is intended to illustrate the potential of these catalytic systems.

Heterogeneous Catalysis and Process Optimization

Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture, potential for recycling, and suitability for continuous flow processes. For the synthesis of this compound, heterogeneous catalysts would be particularly valuable for steps such as hydrogenation or reductive amination.

Nickel-based catalysts, particularly those supported on materials like alumina (Al₂O₃) or silica (B1680970) (SiO₂), are widely used for the reductive amination of alcohols and carbonyl compounds. mdpi.com These catalysts are attractive due to the abundance and lower cost of nickel compared to precious metals. The support material can play a crucial role in the catalyst's activity and selectivity by influencing the dispersion of the metal nanoparticles and providing acidic or basic sites that can participate in the reaction mechanism. westlake.edu.cn For the direct synthesis of primary amines from alcohols and ammonia, an Al₂O₃-supported Ni nanoparticle catalyst has been shown to be effective without the need for an external hydrogen source. rsc.org

Palladium and platinum catalysts supported on carbon are also highly effective for the hydrogenation of enamines and other unsaturated precursors to amines with high diastereoselectivity. nih.gov The activation procedure for these catalysts can be crucial for achieving high selectivity. nih.gov

Table 3: Examples of Heterogeneous Catalysts in Amine Synthesis

| Catalyst | Reaction Type | Substrate | Product | Yield |

| Ni/Al₂O₃ | Reductive Amination | Aliphatic Alcohols | Primary Amines | Good to Excellent rsc.org |

| PtO₂ | Enamine Hydrogenation | β-Ketoester derived enamines | Chiral β-Amino Esters | High diastereoselectivity nih.gov |

| NiCuFeOₓ | Reductive Amination | Alcohols | Primary Amines | High |

Data in this table is sourced from literature on analogous reactions to illustrate the applicability of these catalysts.

Advanced Synthetic Techniques

The development of advanced synthetic techniques is driven by the need for more efficient, safer, and sustainable chemical manufacturing processes. Continuous flow synthesis and the application of green chemistry principles are particularly relevant to the production of fine chemicals like this compound.

Continuous Flow Synthesis Applications

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation and intensification. rsc.orgresearchgate.net The synthesis of β-amino alcohols is well-suited for continuous flow systems.

For instance, the ring-opening of epoxides with amines, a common method for preparing β-amino alcohols, has been successfully demonstrated in a continuous-flow reactor using a lipase (B570770) biocatalyst. mdpi.comresearchgate.net This approach combines the benefits of biocatalysis (mild reaction conditions, high selectivity) with the efficiencies of flow chemistry, resulting in short residence times and high yields. mdpi.comresearchgate.net

Multi-step continuous systems have also been developed for the convergent synthesis of active pharmaceutical ingredients containing the vicinal amino alcohol motif. rsc.org These systems can integrate several reaction modules, such as oxidation, epoxidation, and aminolysis, into a single, continuous process, eliminating the need for intermediate purification steps. rsc.org The application of such a system to the synthesis of this compound could significantly streamline its production.

Table 4: Comparison of Batch vs. Continuous Flow Synthesis of β-Amino Alcohols

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to Days | Minutes to Hours mdpi.comresearchgate.net |

| Heat & Mass Transfer | Limited | Excellent rsc.org |

| Safety | Potential for thermal runaway | Inherently safer rsc.org |

| Scalability | Challenging | Readily scalable |

| Process Control | Manual | Automated |

This table provides a general comparison based on literature reports of analogous processes.

Green Chemistry Principles in Process Design and Solvent Selection

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. gctlc.orgjocpr.com In the synthesis of this compound, these principles can be applied to various aspects of the process design.

One of the key principles is the use of safer and more environmentally benign solvents. Traditional reductive aminations often employ chlorinated solvents like dichloromethane or 1,2-dichloroethane. acsgcipr.org However, research has shown that greener alternatives such as ethanol or even water can be effective for these transformations. gctlc.orgacsgcipr.org Glycerol, a biodegradable and non-toxic solvent, has also been successfully used for the one-pot reductive amination of carbonyl compounds. ias.ac.in

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important green chemistry metric. Catalytic reactions, particularly hydrogenations and reductive aminations, are inherently more atom-economical than stoichiometric reductions. jocpr.com The use of catalysts allows for the use of molecular hydrogen or other simple reducing agents, minimizing the generation of waste.

The development of biocatalytic routes, for example, using enzymes like transaminases or lipases, represents a significant advancement in the green synthesis of chiral amino alcohols. nih.govresearchgate.net These enzymatic reactions are typically performed in aqueous media under mild conditions and exhibit high chemo-, regio-, and stereoselectivity. nih.gov

By integrating these green chemistry principles into the synthetic route development for this compound, it is possible to design a process that is not only efficient and selective but also environmentally responsible.

Table 5: Green Solvents for Reductive Amination

| Solvent | Properties | Advantages |

| Ethanol | Renewable, biodegradable | Readily available, low toxicity gctlc.org |

| Water | Non-toxic, non-flammable | Ultimate green solvent, can promote certain reactions ias.ac.in |

| Glycerol | Biodegradable, high boiling point | Can act as a hydrogen bond donor, recyclable ias.ac.in |

| 2-Methyltetrahydrofuran | Bio-derived | Good alternative to THF |

This table highlights some green solvent alternatives for reactions relevant to the synthesis of the target compound.

Comparative Analysis of Synthetic Efficiencies and Selectivities

A plausible and economically viable starting material for these routes is 5,5-dimethyl-1,3-cyclohexanedione. This precursor can be transformed into key intermediates, providing a divergent approach to the target molecule. Below is a comparative analysis of two such hypothetical, yet chemically sound, synthetic pathways.

Route A: Diastereoselective Reduction of a β-Amino Ketone Intermediate

This pathway commences with the formation of an enamine from 5,5-dimethyl-1,3-cyclohexanedione, followed by reduction and subsequent ring-opening to yield a β-amino ketone. The crucial step in this sequence is the diastereoselective reduction of the ketone functionality to afford the desired γ-amino alcohol.

Step 1: Synthesis of the β-Amino Ketone Precursor. 5,5-dimethyl-1,3-cyclohexanedione can be converted to 3-amino-5,5-dimethylcyclohex-2-en-1-one. A subsequent selective reduction of the double bond would yield the saturated β-amino ketone, 3-amino-5,5-dimethylcyclohexan-1-one.

Step 2: Diastereoselective Ketone Reduction. The core of this route lies in the stereoselective reduction of the β-amino ketone. Established methods for this transformation offer control over the diastereomeric outcome. For instance, iridium-catalyzed asymmetric transfer hydrogenation is known to produce anti-γ-amino alcohols, while rhodium-catalyzed asymmetric hydrogenation typically yields syn-products. niscpr.res.inias.ac.in The choice of catalyst and ligand is therefore critical in determining the final stereochemistry of this compound.

Route B: Directed Reductive Amination of a β-Hydroxy Ketone Intermediate

This alternative strategy involves the initial reduction of one carbonyl group of the starting diketone to a hydroxyl group, followed by a reductive amination step. This approach offers a different means of installing the amino and alcohol functionalities with potential stereocontrol.

Step 1: Synthesis of the β-Hydroxy Ketone Precursor. Selective reduction of one of the ketone moieties in 5,5-dimethyl-1,3-cyclohexanedione would furnish 3-hydroxy-5,5-dimethylcyclohexan-1-one.

Step 2: Directed Reductive Amination. The resulting β-hydroxy ketone can then undergo reductive amination. A notable method for this transformation is the use of titanium(IV) isopropoxide and a mild reducing agent such as polymethylhydrosiloxane (B1170920) (PMHS). researchgate.netdrugfuture.com This method is known to favor the formation of syn-1,3-amino alcohols through a chelation-controlled transition state, offering a high degree of diastereoselectivity. researchgate.netdrugfuture.com

Comparative Summary

The selection of an optimal synthetic route for this compound depends on the desired stereochemical outcome, scalability, and the availability of specialized catalysts. Both routes offer plausible pathways to the target compound, with the key differentiators being the stage at which the stereocenters are set and the methods used to control them.

Below is a data table summarizing the comparative aspects of these two potential routes. The efficiencies and selectivities are estimated based on literature precedents for similar transformations, as specific experimental data for the target molecule are not available.

| Parameter | Route A: Diastereoselective Reduction of β-Amino Ketone | Route B: Directed Reductive Amination of β-Hydroxy Ketone |

|---|---|---|

| Starting Material | 5,5-Dimethyl-1,3-cyclohexanedione | 5,5-Dimethyl-1,3-cyclohexanedione |

| Key Intermediate | 3-Amino-5,5-dimethylcyclohexan-1-one | 3-Hydroxy-5,5-dimethylcyclohexan-1-one |

| Key Transformation | Asymmetric (transfer) hydrogenation | Directed reductive amination |

| Overall Yield (Estimated) | Moderate to Good | Good |

| Diastereoselectivity | Tunable (syn or anti) based on catalyst choice (e.g., Rh for syn, Ir for anti) niscpr.res.inias.ac.in | Generally high for syn isomer via chelation control (e.g., with Ti(iOPr)₄) researchgate.netdrugfuture.com |

| Enantioselectivity | Dependent on the use of chiral ligands with the metal catalyst. niscpr.res.inias.ac.in | Can be achieved by starting with an enantiomerically pure β-hydroxy ketone. |

| Advantages | Access to both syn and anti diastereomers. | High diastereoselectivity for the syn isomer, operationally simple protocol. researchgate.net |

| Disadvantages | May require screening of expensive metal catalysts and chiral ligands. | Primarily yields the syn diastereomer. |

Chemical Transformations and Reactivity Studies of 3 Amino 5,5 Dimethylhexan 1 Ol

Reactions of the Primary Amine Moiety

The primary amine group in 3-Amino-5,5-dimethylhexan-1-ol is a potent nucleophile and a reactive site for numerous chemical transformations. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

The primary amine functionality can act as a nucleophile in substitution reactions with alkyl halides, a process known as N-alkylation. This reaction proceeds via a standard nucleophilic substitution (typically SN2) mechanism, where the amine displaces a halide leaving group from an alkyl halide. savemyexams.comdocbrown.info The initial reaction yields a secondary amine. However, the resulting secondary amine is also nucleophilic and can react further with the alkyl halide, leading to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. studymind.co.uk To favor the formation of the mono-alkylated product, a large excess of the initial amine is often used. studymind.co.uk

A more advanced and atom-economical method for the N-alkylation of amines involves the use of alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" strategy. rsc.org This process, typically catalyzed by transition metal complexes (e.g., Ruthenium or Iridium), involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst and producing water as the sole byproduct. rsc.orgresearchgate.net This approach avoids the use of pre-functionalized alkylating agents like alkyl halides. rsc.org

| Reactant | Reagent | Product Type | General Conditions |

|---|---|---|---|

| This compound | Alkyl Halide (R-X) | N-Alkyl-3-amino-5,5-dimethylhexan-1-ol (Secondary Amine) | Excess amine, heat, often in a polar solvent |

| This compound | Alcohol (R-OH) | N-Alkyl-3-amino-5,5-dimethylhexan-1-ol (Secondary Amine) | Transition metal catalyst (e.g., Ru, Ir), heat |

The reaction of the primary amine group with acylating agents such as acyl chlorides or acid anhydrides is a robust method for the synthesis of amides. This nucleophilic acyl substitution reaction is typically rapid and exothermic. ncert.nic.in The nitrogen nucleophile attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses, eliminating a leaving group (e.g., chloride) to form the stable amide bond. savemyexams.com The reaction is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) that is formed, driving the reaction to completion. ncert.nic.in

For bifunctional molecules like amino alcohols, selective N-acylation is a key consideration. The reaction conditions can be tuned to favor amide formation over ester formation. N-acylation is generally favored under neutral or slightly basic conditions, as the amine is typically a stronger nucleophile than the alcohol. A method for highly selective N-acylation involves the formation of a mixed anhydride (B1165640) from an organic acid and a sulfonyl chloride, which then reacts preferentially with the amino group of the amino alcohol. google.com

| Acylating Agent | Product | Typical Base/Solvent | Byproduct |

|---|---|---|---|

| Acetyl Chloride (CH₃COCl) | N-(1-hydroxy-5,5-dimethylhexan-3-yl)acetamide | Pyridine or Triethylamine / CH₂Cl₂ | HCl |

| Acetic Anhydride ((CH₃CO)₂O) | N-(1-hydroxy-5,5-dimethylhexan-3-yl)acetamide | None required or Pyridine | Acetic Acid |

| Benzoyl Chloride (C₆H₅COCl) | N-(1-hydroxy-5,5-dimethylhexan-3-yl)benzamide | Pyridine or NaOH (Schotten-Baumann conditions) | HCl |

Primary amines readily undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. The formation of the azomethine group (CH=N) is a reversible reaction, and the removal of water is often necessary to drive the equilibrium toward the product. Schiff bases are versatile intermediates in organic synthesis and have been studied extensively for their coordination chemistry and biological applications. savemyexams.com

The presence of both an amine and an alcohol group within the same molecule allows this compound to serve as a precursor for the synthesis of nitrogen-containing heterocycles. As a 1,3-amino alcohol, it is structurally suited for forming six-membered rings. For instance, reaction with aldehydes or ketones can lead to the formation of substituted tetrahydropyrimidines.

Recent research has highlighted palladium-catalyzed intramolecular C-H amination as a powerful tool for synthesizing heterocyclic structures. nih.gov For substrates that are syn-1,3-amino alcohols, this type of reaction can be used to generate 6-membered syn-oxazinanones. nih.gov This transformation demonstrates a modern approach to heterocycle synthesis that leverages the inherent structure of the amino alcohol to achieve selective cyclization under mild conditions. nih.gov

Reactions of the Primary Alcohol Moiety

The primary alcohol group provides a second site for reactivity, primarily involving the nucleophilic oxygen atom. These reactions, such as esterification and etherification, allow for further derivatization of the molecule.

Esterification: The primary alcohol can be converted to an ester through reaction with a carboxylic acid or its derivatives, such as acyl chlorides or acid anhydrides. Direct esterification with a carboxylic acid (Fischer esterification) is an equilibrium process that requires an acid catalyst and removal of water. A significant challenge in the esterification of amino alcohols is the competing N-acylation of the more nucleophilic amine group. However, chemoselective O-acylation can be achieved. Under strongly acidic conditions, the amino group is protonated to form a non-nucleophilic ammonium salt, which prevents it from reacting with the acylating agent. nih.gov This allows the alcohol moiety to react selectively, furnishing the corresponding O-acyl derivative directly. nih.gov

Etherification: The formation of an ether from the alcohol moiety is most commonly achieved via the Williamson ether synthesis. masterorganicchemistry.com This method involves a two-step process: first, the alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. Second, the alkoxide is treated with a primary alkyl halide or sulfonate in an SN2 reaction to form the ether. masterorganicchemistry.compearson.com The choice of a strong, non-nucleophilic base is crucial to prevent side reactions. This process is highly effective for producing O-alkylated amino alcohols. google.com

| Reaction Type | Reagent | Key Conditions | Product Type |

|---|---|---|---|

| Esterification (O-Acylation) | Acyl Chloride (RCOCl) | Strong acid (e.g., CF₃COOH) to protonate amine | 3-(Ammonio)-5,5-dimethylhexyl ester |

| Etherification (O-Alkylation) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Anhydrous solvent (e.g., THF) | 3-Amino-1-(alkoxy)-5,5-dimethylhexane |

Oxidation to Carbonyl Compounds and Carboxylic Acids

The selective oxidation of the primary alcohol in this compound to either the corresponding aldehyde (3-amino-5,5-dimethylhexanal) or carboxylic acid (3-amino-5,5-dimethylhexanoic acid) requires careful selection of reagents to avoid side reactions involving the amino group. The steric hindrance provided by the adjacent tert-butyl group can also influence the reaction rates and conditions.

Modern methods for the chemoselective oxidation of amino alcohols often employ catalytic systems that are mild and selective for the hydroxyl group. nih.gov One of the most effective strategies involves the use of nitroxyl (B88944) radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), in the presence of a co-oxidant. These systems are known for their high selectivity for primary alcohols and can be tuned to yield either the aldehyde or the carboxylic acid. nih.gov For sterically hindered alcohols, more active nitroxyl radical catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) have shown superior efficacy. nih.gov

The direct oxidation of unprotected amino alcohols to amino carbonyl compounds can be challenging, often necessitating a protection/deprotection strategy. However, systems like AZADO/copper catalysis have been developed for the aerobic, chemoselective oxidation of unprotected amino alcohols at ambient temperatures. nih.gov

While specific studies on the oxidation of this compound are not extensively documented, the expected outcomes with common selective oxidation systems are summarized in the table below, based on established methodologies for similar substrates.

| Oxidizing System | Expected Major Product | Typical Conditions | Reference for Methodology |

| TEMPO/NaOCl | 3-Amino-5,5-dimethylhexanal | CH2Cl2/H2O, 0 °C | nih.gov |

| AZADO/CuCl/O2 | 3-Amino-5,5-dimethylhexanal | Acetonitrile (B52724), Room Temp. | nih.gov |

| TEMPO/NaOCl/NaClO2 | 3-Amino-5,5-dimethylhexanoic acid | CH2Cl2/H2O, pH ~7 | nih.gov |

Reductions and Hydrogenation Processes

The reduction of derivatives of this compound, or the hydrogenation of its unsaturated analogues, represents another important class of transformations. For instance, the corresponding β-amino ketone, 3-amino-5,5-dimethylhexan-1-one, could be reduced to form this compound. The stereochemical outcome of such reductions is of significant interest.

The diastereoselective reduction of β-amino ketones is a well-established method for the synthesis of 1,3-amino alcohols. nih.gov The choice of reducing agent and the nature of the substituent on the nitrogen atom can significantly influence the diastereoselectivity, providing access to either syn or anti products. nih.gov For example, the reduction of N-aryl β-amino ketones with samarium(II) iodide often shows high diastereoselectivity. nih.gov

Similarly, catalytic hydrogenation can be employed to reduce unsaturated precursors or other functional groups within molecules containing the 3-amino-5,5-dimethylhexyl scaffold. For instance, the hydrogenation of a cyano group in a precursor molecule is a key step in the synthesis of related compounds like Pregabalin ((S)-(+)-3-aminomethyl-5-methylhexanoic acid). researchgate.net

| Precursor | Reducing Agent/Catalyst | Product | Key Features | Reference for Methodology |

| 3-Amino-5,5-dimethylhexan-1-one (N-protected) | Samarium(II) iodide | This compound | High diastereoselectivity possible | nih.gov |

| 3-Cyano-5,5-dimethylhexanoic acid derivative | Rhodium-Me-DuPHOS | 3-(Aminomethyl)-5,5-dimethylhexanoic acid | Asymmetric hydrogenation | researchgate.net |

| Unsaturated analogue (e.g., containing C=C) | H2/Pd, Pt, or Ni catalyst | This compound | Saturation of double bond | nih.gov |

This table is illustrative of general reduction and hydrogenation processes applicable to derivatives and precursors of this compound, based on methodologies for analogous compounds.

Tandem and Cascade Reactions Utilizing Dual Functionalities

The presence of both an amino and a hydroxyl group in this compound makes it an ideal candidate for tandem and cascade reactions, where multiple bond-forming events occur in a single pot. These reactions offer a powerful strategy for the rapid construction of complex molecular architectures.

One notable example of a cascade reaction involving amino alcohols is the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. While the classic Pictet-Spengler reaction requires a β-arylethylamine, tandem reactions that combine an initial amination or other transformations with a subsequent Pictet-Spengler cyclization have been developed. researchgate.net For a molecule like this compound, derivatization to introduce an appropriate aromatic group could enable its participation in such cascades to form heterocyclic structures.

Enzymatic cascade reactions have also emerged as a powerful tool for the synthesis of chiral amino alcohols from simple precursors. nih.gov These cascades can involve multiple steps, such as oxidation and decarboxylation, to build up the desired functionality with high stereocontrol. nih.gov While not directly starting from this compound, these enzymatic cascades demonstrate the potential for complex syntheses involving amino alcohol functionalities.

Mechanistic Investigations of Key Transformations

Reaction Mechanism Elucidation

The mechanisms of the key transformations involving this compound are governed by the interplay of its functional groups and steric environment. In the case of TEMPO-mediated oxidation, the reaction proceeds through the formation of an oxoammonium ion as the active oxidizing species. This species then abstracts a hydride from the alcohol, leading to the formation of the carbonyl compound and a hydroxylamine, which is then re-oxidized to complete the catalytic cycle. windows.net The steric hindrance from the tert-butyl group in this compound would be expected to influence the rate of this process. For sterically hindered alcohols, it has been shown that less bulky nitroxyl radicals can be more effective catalysts. nih.gov

The mechanism of the Pictet-Spengler reaction, a potential cascade reaction for derivatives of this amino alcohol, involves the initial formation of an iminium ion from the condensation of the amine and a carbonyl compound. This is followed by an intramolecular electrophilic substitution onto an electron-rich aromatic ring. wikipedia.org

Stereochemical Outcomes and Diastereoselectivity

The stereocenter at the C3 position of this compound introduces the possibility of diastereoselectivity in its reactions. For instance, the reduction of a precursor ketone, 3-amino-5,5-dimethylhexan-1-one, would generate a second stereocenter at C1, leading to the formation of diastereomeric products (syn and anti). The stereochemical outcome of such reductions is highly dependent on the reaction conditions and the nature of any protecting groups on the amine. nih.gov The bulky tert-butyl group is expected to play a significant role in directing the approach of the reducing agent, potentially leading to high levels of diastereoselectivity.

In the context of synthesizing this amino alcohol, the diastereoselective reduction of β-amino ketones is a key strategy. The stereocontrol can often be rationalized by considering chelation-controlled models, where the reducing agent coordinates to both the carbonyl oxygen and the amino group, leading to a preferred direction of hydride delivery. nih.gov

Reactivity with Metal Centers and Ligand Chemistry

The amino and hydroxyl groups of this compound can act as a bidentate ligand, coordinating to a variety of metal centers. The formation of stable chelate rings is a common feature of amino alcohol ligands. rsc.org The steric bulk of the tert-butyl group in this compound could influence the coordination geometry and the stability of the resulting metal complexes.

Amino alcohol ligands have been used in a wide range of catalytic applications, including asymmetric synthesis. scirp.org The chiral environment created by the coordinated amino alcohol can induce enantioselectivity in reactions catalyzed by the metal center.

While specific studies on the coordination chemistry of this compound are limited, related amino alcohols are known to form complexes with various transition metals, such as copper(II) and zinc(II). rsc.orgnih.gov The coordination typically occurs through the nitrogen of the amino group and the oxygen of the hydroxyl group. The resulting complexes can have various geometries, including octahedral and tetrahedral, depending on the metal ion and other coordinating ligands. nih.gov

| Metal Ion | Potential Ligand | Expected Coordination Mode | Potential Application | Reference for General Principles |

| Cu(II) | This compound | N,O-bidentate | Catalyst in oxidation reactions | nih.gov |

| Zn(II) | This compound | N,O-bidentate | Lewis acid catalyst | rsc.org |

| Rh(I) | Chiral phosphine (B1218219) derivative of this compound | P,N or P,O-bidentate | Asymmetric hydrogenation catalyst | researchgate.net |

This table illustrates the potential coordination behavior and applications of this compound as a ligand, based on the known chemistry of similar amino alcohols.

Role in Catalytic Reactions (e.g., cyclopropanation, transfer hydrogenation)

No research could be found that investigates the use of this compound as a catalyst or as a component of a catalytic system for reactions such as cyclopropanation or transfer hydrogenation. Its potential efficacy and behavior in these or any other catalytic processes have not been documented in the available scientific literature.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy would provide a detailed map of the carbon and proton framework of the 3-Amino-5,5-dimethylhexan-1-ol molecule.

¹H NMR (Proton NMR): A ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. Key features would include a singlet for the nine equivalent protons of the tert-butyl group, and multiplets for the protons on the carbon backbone. The chemical shift (ppm), splitting pattern (multiplicity), and integration (number of protons) of each signal would be critical for assigning protons to their specific locations. For instance, the protons on the carbon bearing the hydroxyl group (C1) would likely appear as a triplet, while the proton on the carbon with the amino group (C3) would exhibit a more complex multiplet due to coupling with neighboring protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would reveal the number of unique carbon environments. For this compound, eight distinct signals would be anticipated, corresponding to the eight carbon atoms in the structure. The chemical shifts of these signals would indicate the type of carbon (e.g., CH₃, CH₂, CH). The carbon of the tert-butyl group and the quaternary carbon would appear as singlets in a proton-decoupled spectrum.

A hypothetical data table for the expected NMR shifts is presented below. Please note this is a prediction based on general principles of NMR spectroscopy and not experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 1 | ~3.6 (t) | ~60 |

| 2 | ~1.5-1.6 (m) | ~35 |

| 3 | ~2.8-3.0 (m) | ~50 |

| 4 | ~1.2-1.3 (m) | ~45 |

| 5 | - | ~30 |

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling networks, helping to trace the connectivity of the carbon backbone. For example, cross-peaks would be expected between the protons on C1 and C2, C2 and C3, and C3 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon signal, providing definitive C-H attachments.

Advanced PFG NMR experiments, such as DOSY (Diffusion-Ordered Spectroscopy), could be employed to confirm the presence of a single chemical entity in solution. This technique separates NMR signals based on the diffusion coefficient of the molecules, and a single diffusion coefficient for all signals would provide strong evidence for the purity of the sample.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to gain further structural information through analysis of its fragmentation patterns.

HRMS would provide a highly accurate mass measurement of the molecular ion. This would allow for the determination of the elemental composition of the molecule, confirming the molecular formula as C₈H₁₉NO. The expected exact mass would be calculated and compared to the measured mass, with a very small mass error providing strong evidence for the correct molecular formula.

GC-MS would be a valuable tool for assessing the purity of this compound and for identifying any volatile impurities. The gas chromatogram would ideally show a single major peak corresponding to the target compound. The mass spectrum associated with this peak would provide its fragmentation pattern. Common fragmentation pathways for amino alcohols often involve cleavage alpha to the nitrogen or oxygen atoms. Expected fragments would include the loss of a water molecule, an amino group, or cleavage of the carbon chain.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Vibrational Spectroscopy (IR and Raman) for Functional Group Confirmation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, these methods would provide definitive evidence for the presence of the primary amine (-NH₂) and primary alcohol (-OH) functionalities, as well as the aliphatic carbon backbone.

In the IR spectrum of this compound, a broad absorption band would be expected in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. Superimposed on this, two sharper peaks, typically between 3300 and 3500 cm⁻¹, would arise from the symmetric and asymmetric N-H stretching vibrations of the primary amine group. pressbooks.publibretexts.orgorgchemboulder.com Further confirmation of the primary amine would be the presence of an N-H bending (scissoring) vibration in the range of 1580-1650 cm⁻¹. orgchemboulder.comlibretexts.org The C-N stretching vibration of the aliphatic amine would likely appear as a medium to weak band between 1020 and 1250 cm⁻¹. orgchemboulder.com The C-O stretching of the primary alcohol would be observed as a strong band in the 1000-1075 cm⁻¹ region. The presence of the tert-butyl group would be indicated by characteristic C-H bending vibrations.

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman spectra, the N-H stretching vibrations would be observable. The aliphatic C-H stretching and bending vibrations of the hexyl chain and the dimethyl groups would give rise to strong signals in the Raman spectrum, providing detailed information about the carbon skeleton of the molecule.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Primary Alcohol (-OH) | O-H Stretch | 3200-3600 (broad) | IR |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300-3500 (two sharp peaks) | IR, Raman |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1580-1650 | IR |

| Aliphatic Amine (C-N) | C-N Stretch | 1020-1250 | IR |

| Primary Alcohol (C-O) | C-O Stretch | 1000-1075 | IR |

| Alkane (C-H) | C-H Stretch | 2850-3000 | IR, Raman |

| Alkane (C-H) | C-H Bend | 1350-1480 | IR, Raman |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org For this compound, obtaining a single crystal of suitable quality would allow for the elucidation of its complete molecular structure, including bond lengths, bond angles, and torsional angles.

The process would involve growing a single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. wikipedia.org

The resulting crystal structure would not only confirm the connectivity of the atoms in this compound but also provide insights into its conformational preferences in the solid state. Furthermore, intermolecular interactions, such as hydrogen bonding involving the amine and hydroxyl groups, would be revealed, which are crucial for understanding the compound's packing in the crystal lattice and its physical properties.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the separation of this compound from potential impurities and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like amino alcohols. A reversed-phase HPLC method would be a suitable approach for this compound.

Due to the lack of a strong chromophore in the molecule, direct UV detection would likely have low sensitivity. To overcome this, pre-column derivatization with a reagent such as o-phthaldialdehyde (OPA) in the presence of a thiol could be employed. nih.gov This reaction forms a highly fluorescent isoindole derivative, allowing for sensitive and selective detection using a fluorescence detector. nih.govwho.int

Table 2: Illustrative HPLC Method Parameters for Derivatized this compound

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Derivatizing Agent | o-Phthaldialdehyde (OPA) with a thiol (e.g., N-acetyl-L-cysteine) |

| Detection | Fluorescence (Excitation: ~340 nm, Emission: ~450 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. However, the polar amine and hydroxyl groups in this compound can lead to poor peak shape and adsorption on the GC column. sigmaaldrich.comthermofisher.com Therefore, derivatization is typically necessary to increase the compound's volatility and thermal stability.

A common derivatization strategy for amino alcohols is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.com This process replaces the active hydrogens on the amine and hydroxyl groups with nonpolar trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com The resulting TMS-derivatized this compound would be significantly more volatile and exhibit improved chromatographic behavior.

The analysis would be performed on a nonpolar or medium-polarity capillary column, and detection could be achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation based on the fragmentation pattern of the derivatized molecule.

Table 3: Representative GC Method Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., initial temp 100 °C, ramp to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) |

Strategies for Multi-Technique Data Validation and Interpretation

For robust and reliable characterization of this compound, it is crucial to employ a multi-technique approach and validate the data obtained. The information from each analytical method should be cross-correlated to build a comprehensive and consistent understanding of the compound.

The structural information inferred from vibrational spectroscopy (presence of -NH₂ and -OH groups) should be in complete agreement with the definitive structure obtained from X-ray crystallography. The molecular weight determined by mass spectrometry (coupled with GC or HPLC) should match the calculated molecular weight of the proposed structure.

Method validation for the chromatographic techniques (HPLC and GC) is also a critical step. demarcheiso17025.cominab.ie This involves assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ). chromatographyonline.comoxford-analytical.co.uk By establishing these parameters, the reliability of the methods for the quantification of this compound can be assured.

In essence, the integration of data from spectroscopic and chromatographic techniques provides a powerful strategy for the unambiguous identification, structural elucidation, and accurate quantification of this compound, ensuring a high degree of confidence in the analytical results.

Computational and Theoretical Studies of 3 Amino 5,5 Dimethylhexan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental aspects of a molecule's electronic structure. These calculations can predict a variety of properties, from the stability of different conformations to spectroscopic characteristics.

Like other flexible molecules, 3-amino-5,5-dimethylhexan-1-ol can exist in various spatial arrangements, known as conformers, due to rotation around its single bonds. The presence of both an amino and a hydroxyl group allows for the formation of intramolecular hydrogen bonds, which can significantly influence the stability of certain conformers.

Studies on simpler linear amino alcohols, such as NH2(CH2)nOH (where n = 2-5), have shown that the conformational landscape is a delicate balance between the strength of the intramolecular hydrogen bond and the conformational flexibility of the carbon backbone. ustc.edu.cnnih.govacs.org For instance, in some amino alcohols, conformers stabilized by an O-H···N intramolecular hydrogen bond are found to be the most stable. ustc.edu.cnnih.govacs.org In the case of this compound, the formation of a six-membered ring through an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair is plausible and would likely represent a stable conformation.

The bulky neopentyl group, [(CH₃)₃CCH₂-], introduces significant steric hindrance, which would be expected to limit the number of stable conformers by restricting rotation around the C3-C4 bond. ontosight.aifiveable.me Computational studies on compounds with neopentyl groups have highlighted the influence of this steric bulk on reactivity and stability. ontosight.aifiveable.menih.govacs.org

A hypothetical conformer analysis of this compound would likely reveal a few low-energy structures where the steric repulsion of the neopentyl group is minimized, and the stabilizing effect of the intramolecular hydrogen bond is maximized. The relative energies of these conformers could be calculated to determine their population distribution at a given temperature.

Table 1: Hypothetical Low-Energy Conformers of this compound and Key Dihedral Angles

| Conformer | Intramolecular H-Bond | Dihedral Angle (H-O-C1-C2) | Dihedral Angle (O-C1-C2-C3) | Dihedral Angle (C1-C2-C3-N) | Relative Energy (kcal/mol) |

| 1 | Yes (O-H···N) | gauche | anti | gauche | 0.00 (most stable) |

| 2 | No | anti | anti | anti | +2.5 |

| 3 | Yes (O-H···N) | gauche | gauche | gauche | +3.1 |

| 4 | No | gauche | anti | anti | +4.0 |

Note: This table is a hypothetical representation based on principles of conformational analysis and data from related molecules. The relative energies are illustrative.

The electronic character of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier molecular orbitals are key indicators of a molecule's reactivity. ajchem-a.com

For this compound, the HOMO is expected to be localized on the nitrogen atom of the amino group, which is the most electron-donating site and therefore the most likely to act as a nucleophile. glowscotland.org.uklibretexts.org The LUMO, conversely, would likely be distributed across the antibonding σ* orbitals, particularly associated with the C-O and C-N bonds. glowscotland.org.uk

The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. ajchem-a.com A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. Quantum chemical calculations can precisely determine the energies of these orbitals and generate maps of their spatial distribution.

Table 2: Predicted Frontier Molecular Orbital Properties for a Representative Amino Alcohol

| Property | Value (eV) | Description |

| HOMO Energy | -9.5 | Indicates the energy of the highest energy electrons available for reaction (nucleophilicity). |

| LUMO Energy | +2.1 | Indicates the energy of the lowest energy empty orbital available to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 11.6 | Correlates with the chemical stability and reactivity of the molecule. |

Note: This table presents typical values for a simple amino alcohol and serves as an illustrative example.

Quantum chemical methods, especially DFT, have become highly effective at predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netmdpi.comnih.gov By calculating the magnetic shielding tensors of each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra with a high degree of accuracy. researchgate.netmdpi.comacs.org

These calculations are particularly useful for assigning complex spectra and for distinguishing between different isomers or conformers. The predicted chemical shifts are typically scaled using a linear regression analysis against experimental data for a set of reference compounds to improve their accuracy. researchgate.netmdpi.com For this compound, such calculations would be invaluable in confirming its structure and assigning the signals in its experimental NMR spectra.

Table 3: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Calculated Chemical Shift (ppm) | Scaled Calculated Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| C1 (-CH₂OH) | 65.2 | 62.1 | 62.5 |

| C2 (-CH(NH₂)-) | 55.8 | 53.0 | 53.3 |

| C3 (-CH₂-) | 45.1 | 42.8 | 43.1 |

| C4 (-C(CH₃)₃) | 31.9 | 30.3 | 30.5 |

| C5 (-C(CH₃)₃) | 29.8 | 28.3 | 28.6 |

| C6, C7, C8 (-CH₃) | 27.5 | 26.1 | 26.4 |

Note: This table is illustrative. The calculated values are hypothetical and the scaled values are based on a typical scaling factor.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. acs.orgoup.com MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of the conformational space of flexible molecules like this compound in different environments, such as in solution. acs.org

An MD simulation of this compound in an aqueous solution could reveal:

The preferred conformations in a solvated state.

The dynamics of intramolecular hydrogen bonding and its competition with intermolecular hydrogen bonds with water molecules. acs.org

The formation of aggregates or specific interactions with other solute molecules.

Studies on other amino alcohols have used MD simulations to understand their behavior in solution, including their solvation shells and the extent of self-association. acs.org For this compound, MD simulations would be particularly useful for understanding how the hydrophobic neopentyl group and the hydrophilic amino and hydroxyl groups interact with water molecules.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. rsc.orgcdnsciencepub.comrsc.org For this compound, theoretical studies could investigate various reactions, such as:

N-acylation and O-acylation: Investigating the competition between the amino and hydroxyl groups in reactions with acylating agents. The relative nucleophilicity of the nitrogen and oxygen atoms can be assessed by calculating the activation barriers for the formation of the respective amide and ester products.

Cyclization reactions: Exploring the potential for intramolecular cyclization to form, for example, an oxazolidine (B1195125) ring.

Reactions involving the neopentyl group: While generally unreactive, theoretical studies could probe the conditions required for reactions involving this sterically hindered moiety.

Theoretical investigations into the reactions of other amino alcohols have provided detailed insights into competing reaction pathways and the role of catalysts. rsc.orgcdnsciencepub.comrsc.org For example, DFT calculations have been used to study the chemoselective addition of amino alcohols to electron-deficient olefins, explaining why different catalysts lead to either N-adducts or O-adducts. rsc.orgrsc.org Similar approaches could be applied to understand and predict the reactivity of this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of molecules with their physicochemical properties. researchgate.netnih.govacs.orgnih.govajol.info These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties such as boiling point, solubility, and partition coefficients.

For this compound, a QSPR model could be developed to predict its properties based on descriptors such as:

Topological descriptors: Related to the connectivity of atoms in the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Derived from quantum chemical calculations, such as dipole moment and polarizability.

QSPR studies on aliphatic alcohols and amines have successfully established models for predicting a wide range of properties. nih.govacs.orgnih.govajol.info These models can be particularly useful for estimating the properties of new or uncharacterized compounds like this compound without the need for experimental measurements.

Table 4: Examples of Molecular Descriptors Used in QSPR Models for Alcohols and Amines

| Descriptor Type | Example Descriptor | Property Predicted |

| Topological | Wiener Index | Boiling Point |

| Constitutional | Molecular Weight | Molar Refractivity |

| Geometrical | Molecular Surface Area | Solubility |

| Electronic | Dipole Moment | Dielectric Constant |

Note: This table provides examples of descriptor types and their applications in QSPR modeling.

Intermolecular Interaction Studies (e.g., hydrogen bonding networks)

The intermolecular forces of this compound are of significant interest in understanding its physical properties and behavior in various environments. The primary intermolecular interactions are hydrogen bonds, which are formed due to the presence of both an amino (-NH2) and a hydroxyl (-OH) group. These groups act as hydrogen bond donors and acceptors, leading to the formation of complex hydrogen bonding networks.

Hydrogen Bonding Capabilities

This compound has the potential to form several types of hydrogen bonds:

Hydroxyl-Hydroxyl (O-H···O): The hydroxyl group of one molecule can donate a hydrogen atom to the oxygen atom of a neighboring molecule.

Amino-Amino (N-H···N): The amino group can donate one of its hydrogen atoms to the nitrogen atom of an adjacent molecule.

Hydroxyl-Amino (O-H···N): The hydroxyl group can act as a hydrogen bond donor to the nitrogen atom of the amino group of another molecule.

Amino-Hydroxyl (N-H···O): The amino group can donate a hydrogen atom to the oxygen atom of the hydroxyl group of a neighboring molecule.

Computational Insights into Hydrogen Bonding Networks

While specific computational studies on the hydrogen bonding network of this compound are not extensively documented in publicly available literature, insights can be drawn from studies on similar bifunctional molecules containing both amino and hydroxyl groups, as well as from general principles of physical organic chemistry.

Density Functional Theory (DFT) calculations are a powerful tool for investigating the geometries and energies of hydrogen-bonded complexes. Such calculations can predict the bond lengths, bond angles, and stabilization energies associated with different hydrogen bonding arrangements. For a molecule like this compound, DFT could be employed to model dimers, trimers, and larger clusters to understand the preferred modes of association.

Molecular Dynamics (MD) simulations can provide a dynamic picture of the hydrogen bonding network in the liquid state. These simulations can reveal the average number of hydrogen bonds per molecule, the lifetimes of these bonds, and the spatial distribution of molecules. For a system of this compound, MD simulations would likely show a complex and fluctuating network of hydrogen bonds, with the bulky alkyl groups influencing the local structure and dynamics.

A hypothetical table of computed hydrogen bond parameters for the primary interaction motifs in this compound, based on typical values for similar functional groups, is presented below.

| Interaction Type | Donor-Acceptor Distance (Å) | H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) | Interaction Energy (kcal/mol) |

| O-H···O | 2.7 - 2.9 | 1.7 - 1.9 | 160 - 180 | -4 to -6 |

| N-H···N | 3.0 - 3.2 | 2.0 - 2.2 | 150 - 170 | -2 to -3 |

| O-H···N | 2.8 - 3.0 | 1.8 - 2.0 | 160 - 180 | -5 to -7 |

| N-H···O | 2.9 - 3.1 | 1.9 - 2.1 | 150 - 170 | -3 to -5 |

Note: The data in this table is illustrative and based on general values for hydrogen bonds between hydroxyl and amino groups. Specific experimental or computational values for this compound may vary.

The relative strengths of these interactions, with O-H···N being potentially the strongest due to the higher electronegativity of oxygen and basicity of nitrogen, would dictate the primary organization of the molecules. The formation of intramolecular hydrogen bonds between the amino and hydroxyl groups is also a possibility, depending on the conformational flexibility of the carbon backbone.

Applications in Advanced Organic and Materials Synthesis

Use as a Building Block in Complex Molecule Synthesis

The bifunctional nature of 3-Amino-5,5-dimethylhexan-1-ol makes it an ideal building block for the synthesis of more complex molecular architectures. The amino and hydroxyl groups can be selectively protected and reacted, allowing for a stepwise and controlled elaboration of the molecular framework. This characteristic is particularly valuable in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. By incorporating the rigid 5,5-dimethylhexyl scaffold, chemists can introduce conformational constraints into peptide-like structures, which can enhance their biological activity and stability.

Furthermore, this compound serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the creation of potent β-lactamase inhibitors nih.gov. β-lactamase enzymes are a primary cause of bacterial resistance to penicillin-based antibiotics; inhibitors are crucial for maintaining the efficacy of these life-saving drugs. The synthesis of these inhibitors often involves the transformation of the amino and alcohol functionalities of this compound into more complex heterocyclic systems.

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The presence of a stereocenter at the C3 position allows for the preparation of enantiomerically pure forms of this compound. These chiral variants are of significant interest for applications in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

This amino alcohol can be readily converted into chiral ligands that can coordinate with metal centers to form asymmetric catalysts nih.gov. The steric bulk of the 5,5-dimethylhexyl group can create a well-defined chiral pocket around the metal center, influencing the trajectory of incoming reactants and leading to high levels of enantioselectivity in a variety of chemical transformations. While specific performance data for ligands derived from this exact compound is not extensively documented in publicly available literature, the broader class of chiral amino alcohols is well-established in forming effective catalysts for reactions such as asymmetric hydrogenations, alkylations, and aldol reactions.

The development of new chiral ligands is a continuous effort in organic synthesis, and the structural motifs present in this compound make it a promising candidate for the design of novel and effective catalysts for stereoselective transformations.

Precursor for Specialty Chemicals and Fine Chemical Intermediates

Beyond its role in complex synthesis and catalysis, this compound serves as a precursor for a range of specialty chemicals and fine chemical intermediates. The dual functionality allows for the synthesis of derivatives with tailored properties.

For example, the amino group can be acylated to produce amides, while the hydroxyl group can be esterified or etherified. These modifications can alter the compound's solubility, reactivity, and other physicochemical properties, making the resulting derivatives suitable for various industrial applications. While specific commercial examples are not widely publicized, the structural framework is analogous to compounds used in the production of surfactants, corrosion inhibitors, and additives for lubricants and fuels. The synthesis of such fine chemicals often requires multi-step procedures where the controlled reactivity of intermediates like this compound is essential.

Integration into Polymer Science and Macromolecular Architectures

The presence of both an amine and a hydroxyl group allows this compound to be incorporated into polymeric structures as a monomer or a modifying agent. For instance, it can be used to create polyamides, polyesters, or polyurethanes with unique properties imparted by the bulky 5,5-dimethylhexyl side chain.

This bulky group can disrupt polymer chain packing, leading to materials with lower crystallinity, increased solubility in organic solvents, and modified thermal properties. There is documented potential for its use as a modifier in polymer coatings nih.gov. In this application, the amino and hydroxyl groups can react with the polymer backbone or cross-linking agents, while the hydrocarbon tail can influence surface properties such as hydrophobicity and adhesion.